Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
Description
IUPAC Nomenclature and Systematic Classification
The systematic name methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for spiro compounds. The term spiro[2.4]heptane denotes a bicyclic system comprising two rings sharing a single carbon atom (the spiro atom). The numbers in brackets ([2.4]) specify the number of atoms in each ring excluding the shared spiro carbon: a 3-membered ring (2 + 1) and a 5-membered ring (4 + 1), totaling seven skeletal atoms (3 + 5 – 1 = 7). The prefix 1-oxa indicates an oxygen atom replaces a carbon in the 3-membered ring, forming an epoxide-like structure. Substituents are numbered based on their positions relative to the spiro atom:
- A chlorine atom at position 2 of the spiro carbon.
- Two methyl groups at position 4 of the 5-membered ring.
- A methyl ester group (-COOCH₃) at position 2 of the spiro carbon.
The molecular formula is C₁₀H₁₅ClO₃ , with a molecular weight of 218.68 g/mol . This classification distinguishes it from simpler spirocyclic esters, such as methyl (2R)-1-oxaspiro[2.4]heptane-2-carboxylate, which lacks the chlorine and dimethyl substituents.
Molecular Geometry and Spirocyclic Architecture
The compound’s geometry is defined by its strained spirocyclic framework. The 3-membered 1-oxa ring (epoxide) and 5-membered carbocyclic ring intersect at the spiro carbon, creating a rigid, non-planar structure. Key geometric features include:
- Bond angles at the spiro carbon : Approximating tetrahedral geometry (109.5°), though the small 3-membered ring imposes significant angular strain, reducing the actual angle to ~60°.
- Conformational rigidity : The 5-membered ring adopts an envelope conformation to alleviate strain, while the 3-membered ring remains nearly planar.
- Substituent effects : The 4,4-dimethyl groups on the 5-membered ring introduce steric hindrance, further restricting rotational freedom.
A comparative analysis of X-ray crystallographic data from related spirocyclic lactones (e.g., compound 12ec in ) reveals that such systems exhibit puckered ring conformations to minimize torsional strain. The chlorine and ester groups at position 2 create an electron-deficient region around the spiro carbon, influencing reactivity in nucleophilic substitution reactions.
Stereochemical Analysis of the 1-Oxaspiro[2.4]heptane Core
The spiro carbon (C2) serves as a stereogenic center due to its four distinct substituents:
- The 3-membered 1-oxa ring.
- The 5-membered carbocyclic ring.
- A chlorine atom.
- A methyl ester group.
This configuration gives rise to two enantiomers, (R) and (S). While the PubChem entry for this compound does not specify stereochemistry, the related compound methyl (2R)-1-oxaspiro[2.4]heptane-2-carboxylate demonstrates that chiral resolution is feasible for such systems. The absolute configuration could be determined via single-crystal X-ray diffraction, as exemplified in studies of analogous spirocyclic lactones.
Electronic Structure and Charge Distribution
Density functional theory (DFT) calculations on similar spirocyclic esters suggest pronounced polarization effects due to the electron-withdrawing chlorine and ester groups. Key electronic features include:
- Epoxide ring polarization : The oxygen atom in the 3-membered ring bears a partial negative charge (δ⁻), while adjacent carbons carry partial positive charges (δ⁺).
- Ester group delocalization : The carbonyl oxygen (O=C-O-) exhibits resonance stabilization, with electron density shifted toward the oxygen atoms.
- Inductive effects : The chlorine atom withdraws electron density via σ bonds, increasing the electrophilicity of the spiro carbon.
These electronic characteristics make the compound susceptible to ring-opening reactions, particularly at the strained epoxide moiety.
Comparative Analysis with Related Spirocyclic Esters
The structural and electronic properties of this compound are contrasted with related spirocyclic esters in Table 1.
The chlorine and dimethyl groups in the target compound enhance its electrophilicity compared to non-halogenated analogs. Additionally, the [2.4] spiro system exhibits greater ring strain than larger systems like [2.5], affecting its stability and reactivity.
Properties
Molecular Formula |
C10H15ClO3 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-8(2)5-4-6-9(8)10(11,14-9)7(12)13-3/h4-6H2,1-3H3 |
InChI Key |
WSJBHMDYSNHBJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC12C(O2)(C(=O)OC)Cl)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Rearrangement and Aldehyde Intermediate Formation
Starting from 7-[1-(4-chlorophenyl)-meth-(E)-ylidene]-4,4-dimethyl-1-oxa-spiro[2.4]heptane (compound II), acid treatment (preferably aqueous hydrochloric acid at 20% w/w concentration) catalyzes rearrangement to form the key aldehyde intermediate 2-(4-chlorobenzyl)-5,5-dimethylcyclopent-1-enecarbaldehyde (compound III) in yields exceeding 90%.
The acid amount is typically between 0.5 to 2.0 mol per mol of compound II, with reaction temperatures controlled between 0 to 30°C to avoid side reactions.
The reaction is conducted in aromatic hydrocarbons such as toluene, which provide an inert medium and facilitate subsequent processing.
Reduction of Aldehyde to Allylic Alcohol
The aldehyde (III) is reduced to the corresponding allylic alcohol (IV) using alkali metal borohydrides, predominantly sodium borohydride, in organic solvents including ethers (glyme, diglyme, THF) or mixtures with aromatic hydrocarbons.
Reaction temperatures range from 0 to 50°C, optimizing yield and selectivity.
An alternative method involves Meerwein-Ponndorf-Verley reduction using aluminium alkanolates (e.g., aluminium isopropylate) in secondary alcohol solvents, which can be catalyzed by acids like trifluoroacetic acid to improve efficiency.
Epoxidation of Allylic Alcohol to Epoxy Alcohol
The allylic alcohol (IV) undergoes epoxidation to form the epoxy alcohols (Va or Vb), which are key intermediates for further transformations.
Epoxidation is achieved using organic or inorganic hydroperoxides such as hydrogen peroxide or tert-butyl hydroperoxide, often in aromatic solvents like toluene.
The Sharpless epoxidation method is preferred for enantioselective synthesis, using titanium(IV) tetrakis(2-propanolate) and chiral tartrate esters to induce high enantiomeric excess (>80-90% ee).
Reaction conditions typically involve temperatures from -40 to 90°C and reaction times of 1 to 8 hours.
Reductive Epoxide Ring Opening to Cis-Diol
The epoxy alcohols (Va or Vb) are converted into the cis-diols (Ia or Ib) by reductive epoxide ring opening using a combination of alkali metal borohydride (sodium borohydride preferred) and anhydrous aluminum(III) chloride.
The molar ratio of sodium borohydride to aluminum chloride is optimized between 0.8:1 to 4.0:1, with typical sodium borohydride amounts from 1.0 to 1.7 mol per mol of epoxy alcohol and aluminum chloride from 0.2 to 1.5 mol.
The reaction is performed in aprotic organic solvents such as glyme, diglyme, triglyme, tetrahydrofuran, or 1,4-dioxane, with solvent quantities ranging from 1000 to 5000 g per mol of epoxy alcohol.
Temperature control is critical, with reaction temperatures from -20 to 100°C, often starting at 0°C and gradually increasing to 50°C.
The process yields cis-diols with high stereoselectivity (cis:trans ratio >90:10), avoiding hazardous reagents like lithium aluminum hydride and improving industrial feasibility.
Conversion to this compound
The cis-diols can be converted to the target methyl 2-chloro-4,4-dimethyl-1-oxaspiro compound via sulfonylation and subsequent substitution reactions, although detailed steps for this final conversion are less explicitly documented.
Alternatively, decarboxylative halogenation methods can be employed to introduce the chlorine substituent directly on carboxylate precursors, as supported by broader literature on halodecarboxylation reactions.
Comparative Table of Key Reaction Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield/Selectivity | Notes |
|---|---|---|---|---|---|
| Acid-catalyzed rearrangement | Aqueous HCl (20% w/w), 0.5-2.0 mol acid/mol | Toluene | 0–30 | >90% yield of aldehyde (III) | Controlled acid amount and temp to avoid side reactions |
| Aldehyde reduction | NaBH4 (0.3–1.0 mol/mol), or Al isopropylate | Ethers (glyme, THF), toluene | 0–50 | High yield allylic alcohol (IV) | Meerwein-Ponndorf-Verley reduction possible |
| Epoxidation | H2O2 or tert-butyl hydroperoxide, Ti catalyst | Toluene or aromatic hydrocarbons | -40 to 90 | >80–90% ee epoxy alcohol (Va or Vb) | Sharpless epoxidation for enantioselectivity |
| Epoxide ring opening | NaBH4 (1.0–1.7 mol), AlCl3 (0.2–1.5 mol) | Glyme, diglyme, THF, dioxane | -20 to 100 | >90% cis-diol, cis:trans >90:10 | Avoids hazardous LiAlH4, suitable for scale-up |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butylate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spiro compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared with structurally related spirocyclic esters to highlight differences in substituents, molecular properties, and availability. Key analogs include:
Structural and Molecular Comparisons
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations
Substituent Position and Reactivity: The target compound and its 5,5-dimethyl analog () share identical molecular formulas but differ in substituent positions. Chlorine vs. Methyl Groups: The presence of chlorine in the target compound increases molecular weight by ~34.45 g/mol compared to non-chlorinated analogs like Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate (184.23 g/mol). Chlorine’s electronegativity may enhance electrophilicity, making the compound more reactive in nucleophilic substitutions or cross-coupling reactions .
However, methyl esters are generally more metabolically stable, a critical factor in drug design .
Synthesis and Availability :
- Discontinued products (e.g., ’s compound) suggest challenges in synthesis scalability or niche applications. The target compound’s chlorine substituent may require specialized reagents (e.g., chlorinating agents) or hazardous conditions, limiting commercial availability .
- The synthesis pathway in demonstrates that spirocyclic systems often involve multi-step reactions, including alkylation, hydrolysis, and decarboxylation. Introducing chlorine likely adds complexity, such as the need for protective groups or selective catalysis .
Biological Activity
Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure, which includes a chloro substituent and a carboxylate group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of approximately 220.65 g/mol. The spirocyclic framework enhances its reactivity and potential biological interactions, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that the compound may exhibit:
- Antimicrobial Activity : Initial screenings have indicated that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : The spirocyclic structure is known to influence cellular pathways, potentially inhibiting cancer cell proliferation through mechanisms such as apoptosis induction.
- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be crucial for drug development targeting specific diseases.
Case Studies
- Antimicrobial Activity : A study conducted on various derivatives of spirocyclic compounds demonstrated that this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Anticancer Research : In vitro assays revealed that the compound exhibited cytotoxic effects on human cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
- Enzyme Inhibition Studies : The compound was tested against various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). It showed significant inhibition rates, suggesting potential applications in inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds was performed:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate | Moderate antimicrobial activity | |
| Methyl dihydro-3'H-spiro[bicyclo[3.2.1]octane]-4-carboxylate | Significant anticancer effects | |
| Methyl tetrahydro-3,3-dimethyl-6-oxo-pyran-2-carboxylate | Limited enzyme inhibition |
This table illustrates the variations in biological activity based on structural differences, emphasizing the unique properties of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
